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Compound of Interest

Compound Name: N-Chlorodimethylamine

Cat. No.: B072834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Chlorodimethylamine ((CH₃)₂NCl), a reactive chemical intermediate of interest in organic

synthesis and water treatment processes. Due to the limited availability of public domain

spectroscopic data for this specific compound, this guide combines experimentally determined

mass spectrometry data with theoretically estimated Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic values. These estimations are based on data from analogous

compounds and established spectroscopic principles, providing a valuable reference for

researchers in the field.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Chlorodimethylamine.

Table 1: Mass Spectrometry Data
The electron ionization mass spectrum of N-Chlorodimethylamine is characterized by several

key fragments. The molecular ion peak [M]⁺ is observed, along with fragments corresponding

to the loss of a chlorine atom and methyl groups.
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m/z Relative Intensity (%) Assignment

79 35 [(CH₃)₂N³⁵Cl]⁺ (Molecular Ion)

81 12
[(CH₃)₂N³⁷Cl]⁺ (Molecular Ion

Isotope)

44 100 [(CH₃)₂N]⁺

42 40 [CH₂N]⁺

28 25 [CH₂N]⁺

Data sourced from NIST WebBook.

Table 2: Estimated ¹H NMR Data
The ¹H NMR spectrum of N-Chlorodimethylamine is expected to show a single peak

corresponding to the six equivalent protons of the two methyl groups. The presence of the

electronegative chlorine atom attached to the nitrogen is expected to shift this peak downfield

compared to dimethylamine.

Chemical Shift (δ)

(ppm)
Multiplicity Integration Assignment

~ 2.9 - 3.2 Singlet 6H -CH₃

Note: This is an estimated value. Actual chemical shifts may vary depending on the solvent and

experimental conditions.

Table 3: Estimated ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display a single resonance for the two equivalent methyl

carbons. The electron-withdrawing effect of the N-chloro group will likely shift this peak

downfield relative to dimethylamine.

Chemical Shift (δ) (ppm) Assignment

~ 40 - 45 -CH₃
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Note: This is an estimated value. Actual chemical shifts may vary depending on the solvent and

experimental conditions.

Table 4: Estimated IR Spectroscopy Data
The infrared spectrum of N-Chlorodimethylamine is expected to exhibit characteristic

absorption bands for C-H and C-N stretching, as well as a distinctive N-Cl stretching vibration.

Frequency (cm⁻¹) Intensity Assignment

~ 2950 - 2850 Medium-Strong C-H stretch (methyl)

~ 1470 - 1440 Medium C-H bend (methyl)

~ 1180 - 1020 Medium-Strong C-N stretch

~ 700 - 600 Medium-Strong N-Cl stretch

Note: These are estimated values based on typical ranges for similar functional groups.

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data presented above. These protocols are intended as a starting point and may require

optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of N-Chlorodimethylamine.

Materials:

N-Chlorodimethylamine sample

Deuterated solvent (e.g., CDCl₃, C₆D₆)

NMR tube (5 mm)

Pipettes
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NMR spectrometer

Procedure:

Sample Preparation:

Due to the reactive nature of N-Chlorodimethylamine, it should be handled in a well-

ventilated fume hood.

Dissolve approximately 5-10 mg of freshly prepared or stored N-Chlorodimethylamine in

~0.6 mL of a suitable deuterated solvent directly in a clean, dry NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b072834?utm_src=pdf-body
https://www.benchchem.com/product/b072834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of N-Chlorodimethylamine.

Materials:

N-Chlorodimethylamine sample

FTIR spectrometer with a suitable sampling accessory (e.g., ATR, gas cell, or salt plates for

neat liquid)

Solvent for cleaning (if necessary, e.g., isopropanol, acetone)

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean and dry.

Apply a small drop of the neat N-Chlorodimethylamine liquid directly onto the center of

the ATR crystal.

Instrument Setup:

Collect a background spectrum of the empty, clean ATR crystal.

Data Acquisition:

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

generate the absorbance or transmittance spectrum.
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Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of N-Chlorodimethylamine.

Materials:

N-Chlorodimethylamine sample

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion setup

Volatile solvent (if using GC, e.g., dichloromethane)

Microsyringe

Procedure (GC-MS):

Sample Preparation:

Prepare a dilute solution of N-Chlorodimethylamine in a volatile solvent like

dichloromethane.

Instrument Setup:

Set up the GC with an appropriate column and temperature program to separate the

analyte from the solvent and any impurities.

Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.

Set the mass analyzer to scan a suitable mass range (e.g., m/z 10-100).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The GC will separate the components, and the mass spectrometer will acquire mass

spectra of the eluting compounds.
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Data Analysis:

Identify the peak corresponding to N-Chlorodimethylamine in the total ion

chromatogram.

Analyze the mass spectrum associated with this peak to identify the molecular ion and

major fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of N-Chlorodimethylamine.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-
Chlorodimethylamine.

To cite this document: BenchChem. [Spectroscopic Analysis of N-Chlorodimethylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072834#spectroscopic-data-of-n-
chlorodimethylamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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